1-(2-Hydrazinylethyl)pyrrolidine

Beschreibung

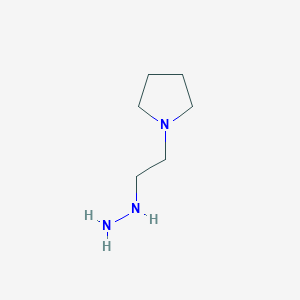

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEMQIFUWPFPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388727 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-40-8 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydrazinylethyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the spectroscopic characterization of the molecule 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 23075-16-3). In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or specialized chemical entities is a foundational requirement. This guide is structured to provide not just reference data, but a practical framework for acquiring and interpreting the key spectroscopic signatures of this compound.

Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide will leverage predicted spectroscopic data and first-principle analysis. This approach serves a dual purpose: it offers a robust hypothesis of the expected spectral features and provides a detailed roadmap for researchers to verify these predictions through empirical analysis. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding our interpretations in the established principles of chemical spectroscopy.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a unique structure featuring a saturated five-membered pyrrolidine ring N-substituted with an ethylhydrazine moiety. This combination of a tertiary amine within the ring and a primary/secondary amine functionality in the hydrazine group dictates its chemical properties and, consequently, its spectroscopic behavior.

Key Structural Features:

-

Pyrrolidine Ring: A saturated heterocyclic amine.

-

Ethyl Bridge: A two-carbon aliphatic linker.

-

Hydrazine Group: A reactive -NH-NH₂ functional group.

These features will give rise to distinct signals in NMR, characteristic fragmentation in MS, and specific vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a wealth of information regarding its molecular framework.

The data presented below is based on computational predictions, which serve as a reliable baseline for interpreting experimentally acquired spectra.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting patterns), and their relative numbers (integration).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H on C1' (Pyrrolidine α-CH₂) | ~ 2.5 - 2.7 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the ethyl chain, leading to a downfield shift. Split by the adjacent CH₂. |

| H on C2' (Pyrrolidine β-CH₂) | ~ 1.7 - 1.9 | Multiplet (m) | 4H | Typical aliphatic protons on the pyrrolidine ring. |

| H on C1 (Ethyl -CH₂-N) | ~ 2.6 - 2.8 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the hydrazine group, resulting in a downfield shift. Split by the adjacent CH₂. |

| H on C2 (Ethyl -CH₂-NH) | ~ 2.8 - 3.0 | Triplet (t) | 2H | Adjacent to the hydrazine nitrogen, causing a significant downfield shift. Split by the adjacent CH₂. |

| H on -NH- (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 1H | Labile proton, subject to exchange. Position and broadness are solvent and concentration-dependent. |

| H on -NH₂ (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 2H | Labile protons, subject to exchange. Often overlaps with the -NH signal. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1' (Pyrrolidine α-C) | ~ 54 - 58 | Carbon adjacent to the nitrogen atom is deshielded and appears downfield. |

| C2' (Pyrrolidine β-C) | ~ 22 - 26 | Standard aliphatic carbon shift for a five-membered ring. |

| C1 (Ethyl -CH₂-N) | ~ 55 - 60 | Deshielded by the adjacent pyrrolidine nitrogen. |

| C2 (Ethyl -CH₂-NH) | ~ 40 - 45 | Influenced by the adjacent hydrazine nitrogen, but less deshielded than carbons directly on the ring. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a small molecule like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while D₂O can be used to confirm exchangeable protons (-NH, -NH₂), which will disappear from the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR peaks and analyze the multiplicities.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Data

-

Molecular Weight: The molecular formula for this compound is C₆H₁₅N₃, giving it a monoisotopic mass of approximately 129.1266 Da.

-

Expected Molecular Ion: In a technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated. Therefore, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 130.1344 .

-

Key Fragmentation Patterns: The fragmentation of the molecular ion will be driven by the stability of the resulting cations. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the pyrrolidine nitrogen, leading to a stable, resonance-stabilized pyrrolidinium-containing fragment.

-

Primary Fragment: Cleavage between C1 and C2 of the ethyl chain would likely yield a fragment corresponding to the N-ethylpyrrolidine cation at m/z = 98 .

-

Secondary Fragment: Another significant fragmentation would be the loss of the hydrazine group (-N₂H₃), leading to a fragment at m/z = 97 .

-

Experimental Protocol for MS Data Acquisition

Methodology (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion.

-

-

Instrument Setup (ESI-TOF or ESI-Quadrupole):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

To observe fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion (m/z 130.1) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ and confirm that its mass corresponds to the expected molecular formula.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data

The IR spectrum of this compound will be characterized by the vibrations of its N-H, C-H, C-N, and N-N bonds.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3400 | N-H Stretch (Hydrazine) | Medium | A characteristic doublet is expected for the asymmetric and symmetric stretching of the primary -NH₂ group. |

| 3250 - 3350 | N-H Stretch (Hydrazine) | Medium | A single peak for the secondary -NH- group. |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong | Stretching vibrations of the C-H bonds in the pyrrolidine ring and ethyl chain. |

| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Bending vibration of the primary -NH₂ group. |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium | Bending vibrations of the CH₂ groups. |

| 1000 - 1250 | C-N Stretch | Medium | Stretching vibrations for the tertiary amine in the ring and the other C-N bonds. |

Experimental Protocol for IR Data Acquisition

Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is likely a liquid at room temperature, no special preparation is needed for ATR-IR.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR crystal, collect a background spectrum. This is essential to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

-

Sample Analysis:

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands and correlate them with the functional groups present in the molecule.

-

Caption: Workflow for Infrared Spectroscopy Analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, MS, and IR spectroscopy. This guide provides a comprehensive framework based on predicted data and established analytical protocols. While the predicted data offers a strong initial hypothesis for the compound's spectral characteristics, it is imperative that these are confirmed through the acquisition of experimental data. The detailed methodologies provided herein offer a clear and robust path for any researcher, scientist, or drug development professional to follow in order to achieve an unambiguous characterization of this molecule, ensuring the integrity and validity of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Purity and stability of "1-(2-Hydrazinylethyl)pyrrolidine"

An In-depth Technical Guide to the Purity and Stability of 1-(2-Hydrazinylethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in synthetic and medicinal chemistry, incorporating the versatile pyrrolidine scaffold with a reactive hydrazine functional group.[1] The inherent reactivity of the hydrazine moiety, while synthetically useful, presents significant challenges regarding the compound's purity, stability, and handling.[2][3] This technical guide provides a comprehensive overview of the critical aspects of purity analysis and stability assessment for this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous pyrrolidine and alkylhydrazine compounds to offer expert insights and robust protocols. We will delve into potential synthetic impurities, degradation pathways, and the analytical methodologies required for accurate characterization.

Introduction: A Molecule of Synthetic Potential and Practical Challenges

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and pharmaceuticals.[1] The addition of a hydrazinoethyl side chain introduces a highly nucleophilic and reactive functional group, opening avenues for the synthesis of more complex heterocyclic systems, such as pyrazoles and pyridazines, or for use as a linker in bioconjugation.[4]

However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to specific purity and stability issues. Hydrazine and its derivatives are known for their sensitivity to oxidation and their potential to degrade under various conditions.[2][3][5] A thorough understanding of these liabilities is paramount for its effective use in research and development, ensuring the integrity of experimental outcomes and the safety of personnel.

Purity Profile and Impurity Analysis

A plausible synthetic route could involve the reaction of a 1-(2-haloethyl)pyrrolidine (e.g., 1-(2-chloroethyl)pyrrolidine) with hydrazine hydrate.

Potential Process-Related Impurities

Based on the inferred synthesis, the following impurities could be present:

-

Starting Materials: Unreacted 1-(2-chloroethyl)pyrrolidine and excess hydrazine.

-

By-products:

-

Bis-adduct: 1,2-bis(2-(pyrrolidin-1-yl)ethyl)hydrazine, formed by the reaction of two molecules of the halo-pyrrolidine with one molecule of hydrazine.

-

Azine Formation: Reaction of the product with any trace carbonyl impurities in the reaction medium.

-

-

Solvent and Reagent Residues: Residual solvents from the reaction and purification steps.

Analytical Methodologies for Purity Assessment

Due to the high polarity and potential for on-column degradation, the analysis of this compound requires careful method development.

Table 1: Recommended Analytical Techniques for Purity Analysis

| Technique | Purpose | Key Considerations |

| Gas Chromatography (GC) | Quantification of volatile impurities and the main component. | Derivatization is often necessary to improve volatility and thermal stability. A common approach for hydrazines is derivatization with acetone to form the corresponding acetone azine, which has better chromatographic properties.[6] A Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD) can be used.[7] |

| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities and the main component. | Due to the polar nature of the compound, reversed-phase chromatography may be challenging.[4] HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography (combining ion-exchange and reversed-phase) can be effective.[4] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard. |

| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Can be coupled with GC or HPLC for definitive identification of by-products and degradants. |

Experimental Protocol: GC-FID Analysis via Acetone Derivatization

This protocol outlines a general procedure for the purity assessment of this compound by GC-FID after derivatization.

Objective: To quantify the purity of this compound and identify potential volatile impurities.

Rationale: Derivatization with acetone converts the polar and reactive hydrazine into a more stable and volatile acetone azine, enabling reliable GC analysis.[6]

Materials:

-

This compound sample

-

Acetone (analytical grade)

-

Methanol (analytical grade, as co-solvent if needed for solubility)

-

Internal standard (e.g., dodecane)

-

GC-FID system

Procedure:

-

Standard Preparation: Accurately weigh a known amount of a reference standard (if available) or the sample to be tested into a volumetric flask. Dissolve in a known volume of acetone. If an internal standard is used, add a known amount to the flask.

-

Sample Preparation: Accurately weigh the sample into a vial. Add a precise volume of acetone (and internal standard solution, if used).

-

Derivatization: Vortex the sample and standard solutions and allow them to stand at room temperature for at least 15 minutes to ensure complete formation of the azine.

-

GC Analysis:

-

Column: A mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is a suitable starting point.[6]

-

Injector Temperature: 200-250 °C.

-

Detector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: Calculate the purity by area normalization or by using the internal standard method.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly its susceptibility to oxidative and thermal degradation.

Oxidative Degradation

Hydrazines are highly susceptible to oxidation, a process that can be catalyzed by metal ions (e.g., copper, iron) and exposure to air (oxygen).[2][8]

-

Mechanism: The oxidation of alkylhydrazines can proceed through radical intermediates, leading to the formation of diazenes, which can further decompose to release nitrogen gas and form various other products.

-

Potential Degradants:

-

Oxidation can lead to the cleavage of the C-N or N-N bonds.

-

In the presence of nitrite sources, there is a potential for the formation of N-nitrosamines, which are often potent genotoxic impurities.[5]

-

Thermal Degradation

Hydrazine and its derivatives can decompose at elevated temperatures. The decomposition can be influenced by the presence of surfaces and impurities.[9]

-

Mechanism: Thermal decomposition can lead to the formation of ammonia, nitrogen gas, and various hydrocarbon fragments.

-

Considerations: Storage at elevated temperatures should be avoided. During synthesis and purification (e.g., distillation), exposure to high temperatures should be minimized.

Forced Degradation Studies

To understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.

Table 2: Conditions for Forced Degradation Studies

| Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the hydrazine group is generally slow under these conditions. |

| Basic Hydrolysis | 0.1 M NaOH, heat | Generally stable. |

| Oxidation | 3% H₂O₂, room temperature | Rapid degradation is expected, leading to a complex mixture of products. |

| Thermal | 60-80 °C, solid state | Decomposition, potentially accelerated by impurities. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | To be determined, but colored degradants may form. |

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Handling and Storage

Given the reactive and potentially hazardous nature of the hydrazine moiety, strict handling and storage procedures are essential.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[8][10] The container should be tightly sealed, and it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] It should be stored separately from oxidizing agents and acids.[2]

-

Handling: All handling should be performed in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] Avoid inhalation of vapors and skin contact.[3] Due to the potential for spontaneous ignition of hydrazines when absorbed onto porous materials, care should be taken to avoid spills on materials like paper towels or rags.[8]

Conclusion

This compound is a compound with significant synthetic utility, but its successful application hinges on a comprehensive understanding of its purity and stability. The presence of the reactive hydrazine group necessitates careful control of the synthetic process to minimize impurities and rigorous analytical characterization. The compound's susceptibility to oxidative degradation is its primary stability liability, requiring storage under an inert atmosphere and away from incompatible materials. The protocols and insights provided in this guide, based on established principles of hydrazine and pyrrolidine chemistry, offer a robust framework for researchers and developers to ensure the quality and integrity of this compound in their work.

References

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Clark, C. C. (1984). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

- Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(8), 641-655.

-

United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. Retrieved from [Link]

- Santa Cruz Biotechnology.

- Glass, J. P., & Rees, W. S. (1999). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 42(18), 3531-3541.

- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.

- Arxada. Anhydrous Hydrazine AH.

- Bowman, R. H., & St. John, M. R. (1997).

- Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.

- Lab Pro Inc. 1-(2-Hydroxyethyl)pyrrolidine, 100ML.

- Benchchem.

- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine 97%.

- Home Sunshine Pharma. 1-(2-hydroxyethyl)pyrrolidine-2,5-dione CAS 18190-44-8.

- Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine.

- Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone 98%.

- Al-Juburi, R. A., & Al-Majidi, S. M. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Ibrahim, M. N. (2010). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. International Archive of Applied Sciences and Technology, 1(1), 41-44.

- Kadek, V., et al. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 27(23), 8213.

- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.

- Guidechem. 1-Pyrrolidineethanol 2955-88-6 wiki.

- Gasparyan, M. K., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6599.

- Sigma-Aldrich.

- Wikipedia. Pyrrolidine.

- ChemScene. 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride.

- PubChem. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(8), 1481-1520.

- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sielc.com [sielc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. arxada.com [arxada.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-Hydrazinylethyl)pyrrolidine Derivatives and Analogues

Abstract

The 1-(2-hydrazinylethyl)pyrrolidine scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its unique combination of a basic pyrrolidine ring and a highly reactive hydrazine moiety provides a fertile ground for the synthesis of diverse chemical libraries. This guide offers a comprehensive overview of this scaffold, detailing its synthesis, key derivatization strategies, and the pharmacological landscape of its analogues. We will explore the causality behind experimental choices in synthetic protocols and bioassays, focusing on the development of enzyme inhibitors and other targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic interventions.

The this compound Scaffold: A Privileged Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2]

When coupled with a hydrazinyl-ethyl side chain, the resulting molecule, this compound, becomes a potent bifunctional building block.

-

The Pyrrolidine Moiety: Typically imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The nitrogen atom acts as a key basic center, often involved in hydrogen bonding or salt bridge formation within a protein's active site.

-

The Hydrazine Moiety (-NHNH₂): This is a highly nucleophilic functional group, making it an exceptional handle for chemical derivatization. It readily reacts with aldehydes and ketones to form stable hydrazone linkages, a cornerstone of combinatorial chemistry and fragment-based drug design.[3][4][5] This reactivity is the primary reason for the scaffold's utility in generating large, diverse libraries of compounds for screening.

The combination of these two features creates a scaffold with inherent "drug-like" properties and immense potential for chemical modification to target a wide array of biological systems.

Synthetic Strategies and Chemical Space Expansion

The successful exploration of the this compound chemical space hinges on robust and flexible synthetic methodologies. The primary goal is to generate analogues with diverse functionalities to probe structure-activity relationships (SAR).

Synthesis of the Core Scaffold

Caption: General workflow for the synthesis of the core this compound scaffold.

Causality Behind Choices:

-

Activation: The hydroxyl group of the starting material is a poor leaving group. It must be converted into a better one, such as a tosylate, mesylate, or halide (e.g., chloride), to facilitate the subsequent nucleophilic attack by hydrazine. Thionyl chloride (SOCl₂) is often a cost-effective and efficient choice for this transformation.[6]

-

Nucleophilic Substitution: Hydrazine hydrate is a powerful nucleophile that displaces the leaving group to form the desired product. An excess of hydrazine is often used to minimize the formation of undesired bis-alkylated products.

Primary Derivatization: Hydrazone Synthesis

The most powerful application of this scaffold is the synthesis of hydrazone derivatives. This reaction is highly reliable, proceeds with high yields, and allows for the introduction of a vast array of chemical functionalities. Hydrazones themselves are a class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][7][8][9]

Protocol 1: General Procedure for Hydrazone Derivative Synthesis

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl: Add 1.0-1.1 equivalents of the desired aldehyde or ketone to the solution. A slight excess of the carbonyl compound can help drive the reaction to completion.

-

Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration.

-

Purification: The crude product is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted aldehyde/ketone. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of hydrazone derivatives.

Pharmacological Landscape and Therapeutic Targets

The derivatization of the this compound scaffold has led to the discovery of compounds with activity against a range of biological targets. The pyrrolidine ring often serves as a key anchoring point, while the substituents introduced via the hydrazone linkage are responsible for defining the specific pharmacological activity and selectivity.

Case Study: Enzyme Inhibition

Many biologically active hydrazones function as enzyme inhibitors. The SAR for these compounds can be systematically explored by varying the aldehyde or ketone used in the synthesis.

Example Target: Aminoglycoside Acetyltransferase (AAC) Resistance to aminoglycoside antibiotics is a growing clinical threat, often mediated by enzymes like AAC(6')-Ib. Inhibitors of this enzyme could restore the efficacy of existing antibiotics. Structure-activity relationship studies on related scaffolds have shown that specific aromatic and heterocyclic functionalities are crucial for inhibitory activity.[10][11][12]

| R-Group on Hydrazone | Target Enzyme | IC₅₀ (µM) | Key Insight |

| Phenyl | AAC(6')-Ib | >100 | Basic phenyl group shows minimal activity. |

| 4-Nitrophenyl | AAC(6')-Ib | 50.2 | Electron-withdrawing groups can improve binding. |

| 2-Thiophenyl | AAC(6')-Ib | 25.8 | Heterocyclic rings can enhance potency. |

| Naphthyl | AAC(6')-Ib | 15.1 | Extended aromatic systems may improve hydrophobic interactions. |

Data is illustrative and based on general principles of SAR for enzyme inhibitors.

Trustworthiness of Protocols: The validation of these compounds requires a robust and reproducible bioassay.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

-

Reagent Preparation: Prepare buffer solutions, substrate (e.g., the target enzyme's natural substrate), and co-factors at desired concentrations. Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create serial dilutions.

-

Enzyme Reaction: In a 96-well plate, add the enzyme, buffer, and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

-

Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence) on a plate reader. The method will depend on the specific reaction being catalyzed.

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Other Therapeutic Areas

Beyond specific enzyme inhibition, derivatives of this scaffold have shown promise in various other areas:

-

Antifungal Activity: Hydrazones have been reported to exhibit significant antifungal activity, potentially by disrupting the fungal cell membrane.[3][13]

-

Anticancer Activity: Certain hydrazone derivatives have demonstrated potent anticancer effects, inducing apoptosis in cancer cell lines.[7]

-

CNS Activity: The pyrrolidine ring is a common feature in molecules targeting the central nervous system, and its derivatives have been explored for anticonvulsant properties.[2]

Future Perspectives and Conclusion

The this compound scaffold is a powerful platform for the discovery of novel bioactive compounds. The ease and efficiency of hydrazone formation allow for the rapid generation of large and diverse chemical libraries, making it an ideal system for high-throughput screening and SAR studies.

Future research should focus on:

-

Expanding Chemical Space: Moving beyond simple aldehydes and ketones to incorporate more complex and three-dimensional fragments.

-

Analogue Synthesis: Modifying the pyrrolidine ring and the ethyl linker to fine-tune pharmacokinetic and pharmacodynamic properties.

-

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.

By combining rational design with combinatorial synthesis, the this compound core will continue to be a valuable tool for medicinal chemists and drug discovery professionals in the quest for new and effective therapeutics.

References

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Institutes of Health (NIH). [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]

-

Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. National Institutes of Health (NIH). [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health (NIH). [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]

-

Synthesis and biological evaluation of hydrazone derivatives as antifungal agents. PubMed. [Link]

-

Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]

-

Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

-

Pharmacologically potentials of hydrazonone containing compounds: a promising scaffold. ResearchGate. [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]

-

Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Society of Education, Agra. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 9. omicsonline.org [omicsonline.org]

- 10. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of hydrazone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydrazinylethyl)pyrrolidine: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 13562-40-8), a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to its limited commercial availability, this guide focuses on a detailed, field-proven synthesis protocol. It further explores the compound's potential applications, drawing parallels with structurally similar molecules and the broader significance of the pyrrolidine scaffold in pharmaceuticals. Safety protocols for handling hydrazine derivatives are also discussed to ensure self-validating and safe experimental design.

Introduction: The Pyrrolidine Scaffold and the Hydrazine Moiety

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in natural alkaloids and numerous FDA-approved drugs.[1] This five-membered saturated heterocycle offers a three-dimensional structure that allows for efficient exploration of pharmacophore space, a critical aspect in modern drug design.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[2][3][4]

The incorporation of a hydrazine group (-NHNH2) introduces a highly reactive and versatile functional handle. Hydrazine and its derivatives are well-established building blocks in organic synthesis, enabling the construction of various heterocyclic systems and serving as potent nucleophiles.[5][6] The combination of the pyrrolidine scaffold with a hydrazinyl moiety in This compound presents a molecule with significant potential for creating novel chemical entities for drug discovery programs.

Commercial Availability and Suppliers

As of early 2026, this compound is not a widely stocked chemical available from major commercial suppliers. It is listed in specialized chemical libraries, such as the Enamine REAL database, under the identifier ENAH30478676. This limited availability necessitates that researchers planning to work with this compound prepare it in-house.

Table 1: Supplier Information for this compound

| Supplier/Database | Product/Plate ID | CAS Number | Notes |

| Enamine | ENAH30478676 | 13562-40-8 | Available through specialized library synthesis. |

Given the logistical challenges in acquiring this compound, a reliable synthetic route is essential for any research program intending to utilize it.

In-House Synthesis Protocol

The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a suitable 1-(2-haloethyl)pyrrolidine with hydrazine. The following protocol is based on well-established principles of N-alkylation of hydrazine.[7][8]

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier Example |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 139-45-7 | ≥97% | Sigma-Aldrich, TCI |

| Hydrazine hydrate (64% hydrazine) | 7803-57-8 | Reagent | Sigma-Aldrich, Merck |

| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥98% | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Anhydrous | Acros Organics |

| Diethyl Ether | 60-29-7 | ACS Grade | J.T. Baker |

Step-by-Step Methodology

-

Preparation of the Free Base: In a 250 mL round-bottom flask, dissolve 1-(2-Chloroethyl)pyrrolidine hydrochloride (1 equivalent) in deionized water. Cool the flask in an ice bath. Slowly add a 2M solution of sodium hydroxide with stirring until the pH of the solution is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-(2-chloroethyl)pyrrolidine, as an oil. Causality: The hydrochloride salt must be neutralized to the free base to make the pyrrolidine nitrogen sufficiently nucleophilic for the subsequent reaction.

-

Reaction with Hydrazine: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add hydrazine hydrate (5-10 equivalents, excess is crucial to minimize dialkylation). Heat the hydrazine hydrate to 80-90°C. Causality: Using a large excess of hydrazine favors the formation of the monosubstituted product and reduces the formation of the bis-alkylated side product.

-

Addition of Alkyl Halide: Add the 1-(2-chloroethyl)pyrrolidine (1 equivalent) dropwise to the heated hydrazine hydrate over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 90-100°C for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, carefully add water to the reaction mixture. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization

The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (129.21 g/mol ).

-

Infrared Spectroscopy (IR): To identify the N-H stretches of the hydrazine group.

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[9]

-

Toxicity: Hydrazine is highly toxic and a suspected carcinogen. It can be absorbed through the skin, inhalation, or ingestion.[6][10] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles at all times.

-

Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[6] It is also flammable, with a wide explosive range in air.[9] Avoid contact with metals such as copper and iron oxides, which can catalyze its decomposition.[10]

-

Waste Disposal: All hydrazine-containing waste must be quenched and disposed of according to institutional and local regulations. A common method is dilution followed by treatment with a weak oxidizing agent like sodium hypochlorite solution.[9]

Caption: Mandatory safety workflow for handling hydrazine.

Potential Applications in Research and Drug Development

While specific research on this compound is not abundant, its structural components suggest several promising applications for researchers.

-

Scaffold for Novel Heterocycles: The terminal hydrazine group is a versatile precursor for synthesizing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines, via condensation reactions with diketones, imides, or other bifunctional electrophiles.[5] These resulting heterocyclic systems are themselves important pharmacophores in many drug classes.

-

Linker Chemistry: The hydrazine moiety can be used to form stable hydrazone linkages with aldehydes and ketones. This is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The pyrrolidine group can serve to modulate the solubility and pharmacokinetic properties of the resulting conjugate.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule containing a key heterocyclic scaffold, this compound can be a valuable fragment for screening against various biological targets. The pyrrolidine ring is known to interact with numerous protein classes.

-

Precursor for Bioactive Molecules: The pyrrolidine scaffold is present in a vast number of bioactive compounds. Research has shown its derivatives to possess antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3] The introduction of a hydrazine or a subsequently formed heterocyclic group could lead to the discovery of novel therapeutic agents in these areas.

Conclusion

This compound is a chemical entity with considerable potential for synthetic and medicinal chemistry research. Its limited commercial availability should not be a barrier to its use, as it can be reliably synthesized in-house from commercially available precursors. By following the detailed synthesis and safety protocols outlined in this guide, researchers can safely access this versatile building block and explore its utility in the development of novel heterocyclic compounds and potential drug candidates. The inherent value of the pyrrolidine scaffold, combined with the synthetic versatility of the hydrazine group, makes this compound a compelling target for further investigation.

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). IntechOpen. [Link]

-

Hydrazines. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249969. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

-

Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. (2019). Journal of Chemistry. [Link]

-

The Lower Aliphatic Derivatives of Hydrazine. (1951). Defense Technical Information Center. [Link]

-

Synthetic methodology for alkyl substituted hydrazines. (2025). ResearchGate. [Link]

-

Baccar, N. M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 143-150. [Link]

-

Hydrazine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Schirmann, J.-P. (2000). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Hydrazine Chemistry in Organic Synthesis. (2015). SlideShare. [Link]

-

Safety and Handling of Hydrazine. (1984). Defense Technical Information Center. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazines - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safe Handling of 1-(2-Hydrazinylethyl)pyrrolidine

A Note on This Guidance: Specific safety and toxicity data for 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 13562-40-8) is not widely available in published literature.[1][2][3] Therefore, this guide has been developed by extrapolating from the well-documented hazards of the parent compound, hydrazine, and other substituted hydrazine derivatives. It is imperative for researchers to treat this compound with extreme caution, assuming it possesses hazards similar to or greater than those of hydrazine.

Introduction to Hydrazine Derivatives

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are utilized in various industrial and research applications, from chemical synthesis to rocket propellants. However, their utility is matched by their significant hazardous properties. Hydrazines are generally reactive, toxic, and in some cases, carcinogenic.[4][5][6] This guide provides a framework for the safe handling of this compound, focusing on risk mitigation and emergency preparedness for professionals in research and drug development.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from the known properties of hydrazine. These include high acute toxicity, corrosivity, potential carcinogenicity, and reactivity.

Summary of Potential Hazards

| Hazard Category | Description |

| Acute Toxicity | Hydrazine is highly toxic via inhalation, ingestion, and dermal contact.[5][7][8] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, as well as dizziness, headache, nausea, pulmonary edema, seizures, and even coma.[5] |

| Corrosivity | As a strong base, hydrazine and its derivatives are corrosive and can cause severe chemical burns to the skin and eyes upon contact.[5][7][8] |

| Carcinogenicity | Hydrazine is a suspected human carcinogen and has been shown to cause cancer in laboratory animals.[6][9][10] |

| Flammability | Hydrazine is a flammable liquid and can be a dangerous fire and explosion hazard.[9] It can self-ignite at low temperatures.[9] |

| Reactivity | Hydrazines are strong reducing agents and react violently with oxidizing agents, acids, and certain metals and metal oxides.[4][6] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with highly hazardous compounds like this compound. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of Controls for Hazardous Chemicals.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated with a system that prevents the recirculation of contaminated air.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.[11]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Hand Protection: Use of impervious gloves, such as nitrile or chloroprene, is necessary.[5] Contaminated gloves should be changed immediately.[8]

-

Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required.[5] A full-face shield should be worn when there is a significant splash hazard.[5][8]

-

Skin and Body Protection: A flame-resistant lab coat should be worn.[5] For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and amines should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.

Handling Procedures

-

Avoid Inhalation, Ingestion, and Skin Contact: All direct contact with the compound should be avoided.[8]

-

Use in a Designated Area: Work with this compound should be restricted to a designated area within the laboratory.[5]

-

Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure that all containers and equipment are properly grounded and bonded.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[9] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[9]

-

Incompatible Materials: Store separately from oxidizing agents, acids, metal oxides, and other incompatible materials.[4][6]

Emergency Procedures

Rapid and informed response to emergencies can significantly mitigate the consequences of an incident.

Caption: Emergency Response Flowchart.

Spill Response

-

Minor Spills: For small spills, if it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.

-

Major Spills: For large spills, evacuate the area immediately and call for emergency response.[5] Do not attempt to clean up a large spill without proper training and equipment.

Fire Response

-

In case of fire, use a dry chemical, carbon dioxide, or water spray extinguisher.[9] Water can be used to cool containers and dilute the hydrazine to a non-combustible concentration.[4][6]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[5][8][9] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal

Waste containing this compound must be treated as extremely hazardous waste.[5]

-

Collection: Collect all waste in a properly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

References

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]

-

GOV.UK. Hydrazine - Incident management. [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. 1-(2-hydrazinoethyl)pyrrolidine compounds | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-vinyl-2-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-metyl-2-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. arxada.com [arxada.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

The Emergence of 1-(2-Hydrazinylethyl)pyrrolidine in Medicinal Chemistry: A Technical Primer on a Versatile Scaffold

Abstract

The confluence of robust heterocyclic scaffolds with reactive functional groups represents a cornerstone of modern medicinal chemistry. This technical guide delves into the untapped potential of 1-(2-Hydrazinylethyl)pyrrolidine , a molecule poised at the intersection of two pharmacologically significant moieties: the saturated pyrrolidine ring and the versatile hydrazinyl group. While direct research on this specific compound is nascent, this document synthesizes established principles from structurally related compounds to forecast its applications, guide its synthesis, and propose pathways for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction: The Strategic Value of the Pyrrolidine and Hydrazine Moieties

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for enhancing binding affinity and selectivity to biological targets.[2] The pyrrolidine moiety can improve a drug's potency, selectivity, and pharmacokinetic profile, including enhanced aqueous solubility.[1]

Juxtaposed with this is the hydrazinyl functional group (-NH-NH₂), a reactive and versatile component known for its broad spectrum of pharmacological activities.[3][4] Hydrazone derivatives, formed from the condensation of hydrazines with aldehydes or ketones, are extensively studied for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4] The hydrazinyl group itself can act as a potent nucleophile, a linker, or a key interacting moiety with enzymatic targets.

The combination of these two entities in This compound presents a unique molecular architecture with significant potential for derivatization and application across diverse therapeutic areas.

Synthesis and Characterization

The synthesis of this compound can be approached through established synthetic routes. A logical and efficient pathway involves the reaction of a commercially available precursor, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-bromoethyl)pyrrolidine, with hydrazine hydrate. This nucleophilic substitution reaction is a standard method for the introduction of a hydrazine group.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for a period of 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (e.g., with NaOH) to deprotonate the product.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Potential Applications in Medicinal Chemistry

The unique structure of this compound makes it a versatile starting material for the synthesis of a wide array of potential therapeutic agents.

Enzyme Inhibitors

The hydrazinyl moiety is a known pharmacophore in various enzyme inhibitors. For instance, pyrrolidine derivatives have been identified as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis.[5][6]

-

Monoamine Oxidase (MAO) Inhibitors: The hydrazinyl group is a classic feature of many MAO inhibitors used in the treatment of depression and neurodegenerative diseases. The pyrrolidine ring can be used to modulate selectivity and pharmacokinetic properties.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Pyrrolidine-based structures are central to several DPP-IV inhibitors for the treatment of type 2 diabetes.[7] The hydrazinyl group can be derivatized to interact with key residues in the enzyme's active site.

-

Leukotriene A₄ (LTA₄) Hydrolase Inhibitors: Functionalized pyrrolidine analogues have been developed as potent inhibitors of LTA₄ hydrolase, a target for anti-inflammatory drugs.[8]

Anticancer Agents

Both pyrrolidine and hydrazone derivatives have demonstrated significant anticancer activity.[4][9] The pyrrolidine scaffold can induce cell cycle arrest and apoptosis in cancer cells.[9]

-

Hydrazone Derivatives: The primary amine of the hydrazinyl group can be readily condensed with various aldehydes and ketones to form a library of hydrazone derivatives. These can be screened for cytotoxic activity against a panel of cancer cell lines. The aromatic or heterocyclic aldehydes/ketones used for derivatization can be chosen to target specific pathways involved in cancer progression.

Antimicrobial Agents

The pyrrolidine nucleus is a component of many antibacterial and antifungal agents.[10][11] Hydrazine and hydrazone derivatives also possess a broad spectrum of antimicrobial activity.[4][12]

-

Antibacterial Agents: Derivatives of this compound can be synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine-2-one derivatives synthesized from hydrazine hydrate have shown activity against Escherichia coli and Staphylococcus aureus.[10]

-

Antifungal Agents: Pyrrolidin-2-ones decorated with hydrazine or acyl hydrazone groups have been designed and evaluated as antifungal agents, with some compounds showing broad-spectrum activity.[12]

-

Antitubercular Agents: Given the known activity of pyrrolidine derivatives against Mycobacterium tuberculosis, this scaffold presents a promising starting point for the development of new antitubercular drugs.[6]

Logical Flow for Drug Discovery

Caption: Drug discovery workflow starting from this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes the activity of structurally related compounds to provide a benchmark for future studies.

| Compound Class | Target | Biological Activity | IC₅₀ / MIC | Reference |

| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Enzyme Inhibition | 0.85 µM | [5] |

| Pyrrolidine-2,5-diones | Anticonvulsant | in vivo (MES test) | ED₅₀ = 80.38 mg/kg | [2] |

| 5-Arylhydrazino-pyrrolidin-2-ones | Antifungal | Fungal Growth Inhibition | MIC₅₀ < control | [12] |

| Polysubstituted Pyrrolidines | Anticancer | Antiproliferative | IC₅₀ = 2.9-16 µM | [9] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is straightforward, and its structure offers numerous avenues for chemical modification. The established pharmacological relevance of both the pyrrolidine ring and the hydrazinyl group strongly suggests that derivatives of this compound could yield potent and selective modulators of various biological targets. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic screening across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The insights provided in this guide aim to catalyze these efforts and unlock the full therapeutic potential of this versatile molecule.

References

- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499.

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences, 6(12).

- N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.). Mallak Specialties.

- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025). RSC Medicinal Chemistry.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499.

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). Al-Mustansiriyah Journal of Science, 31(3), 1-8.

- Design, synthesis and evaluation of hydrazine and acyl hydrazone derivatives of 5-pyrrolidin-2-one as antifungal agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127220.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4885.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1246927.

- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(12), e2000136.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34.

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences, 6(12).

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry, 50(22), 5285–5295.

- Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. (2016). Journal of Medicinal Chemistry, 59(21), 9879–9884.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Al-Mustansiriyah Journal of Science, 31(1), 31-38.

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules, 28(13), 5085.

- Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(23), 3383–3386.

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. Design, synthesis and evaluation of hydrazine and acyl hydrazone derivatives of 5-pyrrolidin-2-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Protein Bioconjugation using 1-(2-Hydrazinylethyl)pyrrolidine

Introduction: A Novel Linker for pH-Sensitive Bioconjugation

The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules for therapeutic and diagnostic applications. Among the various strategies, the formation of hydrazone bonds offers a compelling approach for creating pH-sensitive linkages. This is particularly valuable in drug delivery systems like Antibody-Drug Conjugates (ADCs), where a therapeutic payload needs to remain securely attached to its carrier in the neutral pH of the bloodstream but be efficiently released in the acidic environment of endosomes or lysosomes within target cells.[1]

This guide details the application of 1-(2-Hydrazinylethyl)pyrrolidine , a bifunctional linker designed for the acid-labile conjugation of proteins. The core of this technology lies in the reaction between its terminal hydrazine group and a carbonyl (aldehyde or ketone) moiety on a target protein, forming a hydrazone bond. The inclusion of the pyrrolidine ring is hypothesized to enhance the hydrophilicity and conformational flexibility of the linker, potentially improving the solubility and stability of the resulting protein conjugate.[2]

These application notes provide a comprehensive overview of the chemistry, protocols, and expected outcomes when using this compound for protein bioconjugation.

Principle of the Method

The bioconjugation strategy is a two-step process that relies on the principles of carbonyl-hydrazine chemistry.

-

Introduction of a Carbonyl Group onto the Protein: Most native proteins lack accessible aldehyde or ketone groups. Therefore, a carbonyl functional group must be introduced. A common and effective method for glycoproteins (such as antibodies) is the mild oxidation of cis-diol moieties within their carbohydrate chains using sodium periodate (NaIO₄). This reaction cleaves the sugar ring and generates two aldehyde groups.

-

Hydrazone Bond Formation: The aldehyde-modified protein is then reacted with the hydrazine group of this compound. This condensation reaction forms a stable hydrazone bond, covalently linking the pyrrolidine moiety to the protein. The reaction is typically carried out in a slightly acidic buffer (pH 5.0-6.0) to catalyze the formation of the hydrazone.[3]

The resulting hydrazone linkage is stable at neutral pH (e.g., in blood plasma at pH 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-5.5), which are characteristic of endosomal and lysosomal compartments. This pH-dependent lability is the key to the controlled release of molecules attached to the pyrrolidine ring.[4]

Reaction Mechanism

Figure 1: Overall workflow for protein conjugation.

Materials and Reagents

Reagent Properties: this compound

-

Structure:

-

Note: The exact structure is inferred from the name. A commercially available analog is 1-(2-Hydroxyethyl)pyrrolidine (CAS: 2955-88-6).

-

-

Molecular Formula (Estimated): C₆H₁₅N₃

-

Molecular Weight (Estimated): 129.21 g/mol

-

Functional Groups: Primary Hydrazine (-NHNH₂), Tertiary Amine (within the pyrrolidine ring)

-

Storage: Store at -20°C, protected from light and moisture.

| Reagent | Supplier | Recommended Grade | Storage Conditions |

| Protein of Interest (e.g., IgG) | In-house or Commercial | >95% Purity | 4°C or -80°C |

| This compound | TBD | >95% Purity | -20°C, Desiccated |

| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | ACS Reagent | Room Temperature |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher | Molecular Biology | Room Temperature |

| Phosphate-Buffered Saline (PBS), 10X | Gibco | pH 7.4 | Room Temperature |

| Sodium Acetate Buffer (0.1 M) | In-house preparation | pH 5.5 | 4°C |